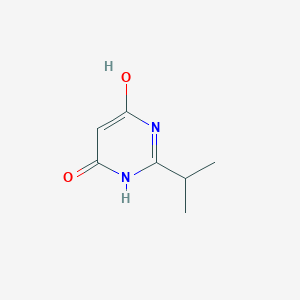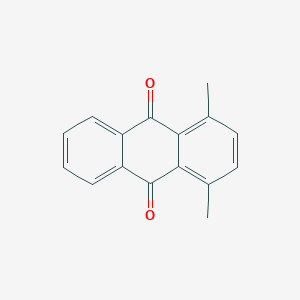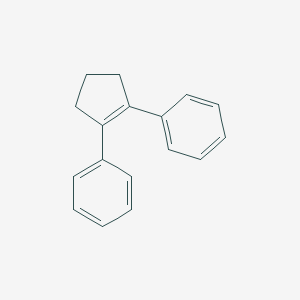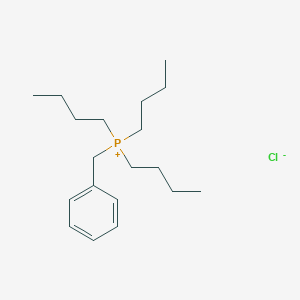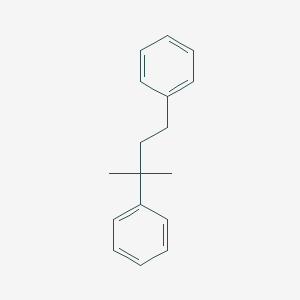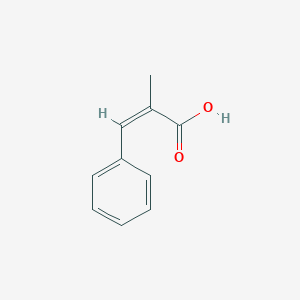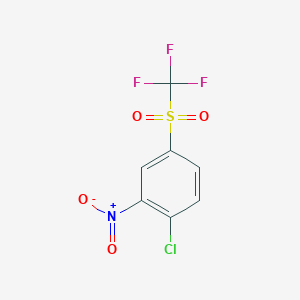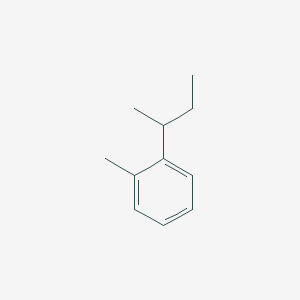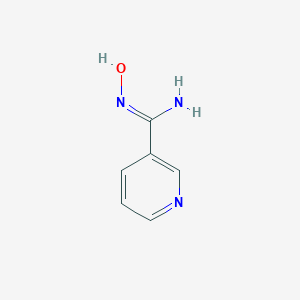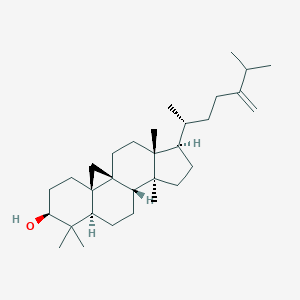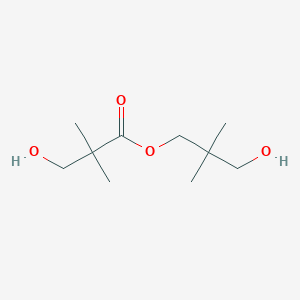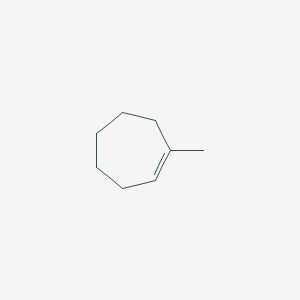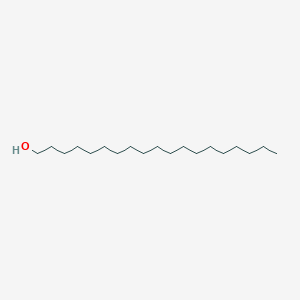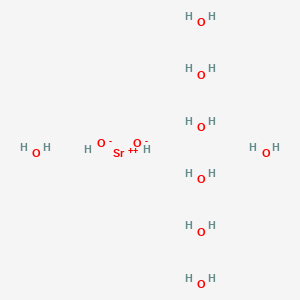![molecular formula C21H25FO3 B074929 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 1480-22-4](/img/structure/B74929.png)
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid, commonly known as FOBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FOBC is a highly stable and versatile compound that can be synthesized using different methods.
Mechanism Of Action
The mechanism of action of FOBC is not fully understood. However, it is believed that FOBC interacts with the target molecule through π-π stacking interactions and hydrogen bonding. FOBC has been shown to bind to various target molecules, including DNA, RNA, and proteins.
Biochemical And Physiological Effects
FOBC has been shown to have various biochemical and physiological effects. FOBC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. FOBC has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
FOBC has several advantages for lab experiments. FOBC is a highly stable compound that can be easily synthesized using different methods. FOBC is also a versatile compound that can be used as a building block for the synthesis of various polymers and materials. However, FOBC has some limitations for lab experiments. FOBC is a relatively new compound, and its properties and applications are not fully understood. FOBC is also a relatively expensive compound, which can limit its use in some experiments.
Future Directions
There are several future directions for the research and development of FOBC. One direction is to explore the potential applications of FOBC in the field of organic electronics and photovoltaics. FOBC has shown promise as a sensitizer for light absorption in photovoltaic cells, and further research is needed to optimize its properties for this application. Another direction is to investigate the potential applications of FOBC in the field of drug discovery. FOBC has been shown to have inhibitory effects on certain enzymes, and further research is needed to explore its potential as a drug candidate.
Scientific Research Applications
FOBC has shown potential applications in various areas of scientific research, including materials science, organic electronics, and photovoltaics. FOBC is a versatile compound that can be used as a building block for the synthesis of various polymers and materials. FOBC has been used as a dopant in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). FOBC has also been used as a component in photovoltaic cells, where it acts as a sensitizer for light absorption.
properties
CAS RN |
1480-22-4 |
|---|---|
Product Name |
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid |
Molecular Formula |
C21H25FO3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(3-fluoro-4-octoxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H25FO3/c1-2-3-4-5-6-7-14-25-20-13-12-18(15-19(20)22)16-8-10-17(11-9-16)21(23)24/h8-13,15H,2-7,14H2,1H3,(H,23,24) |
InChI Key |
WUMDMTNUPWTDAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
synonyms |
4-[(3-Fluoro-4-(octyloxy)-phenyl]-benzoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

